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Decamethylene diisocyanate - 4538-39-0

Decamethylene diisocyanate

Catalog Number: EVT-400580
CAS Number: 4538-39-0
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol
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Product Introduction

Overview

Decamethylene diisocyanate is a chemical compound belonging to the family of isocyanates, characterized by the presence of two isocyanate functional groups (-N=C=O) linked by a decamethylene chain. This compound is primarily utilized in the production of polyurethanes and other polymers due to its reactivity with alcohols and amines. The synthesis, properties, and applications of decamethylene diisocyanate are of significant interest in both industrial and research settings.

Source and Classification

Decamethylene diisocyanate can be synthesized from various precursors, including diamines or alcohols, through methods that typically involve phosgene or non-phosgene routes. It falls under the classification of aliphatic diisocyanates, which are known for their lower volatility and reduced toxicity compared to aromatic diisocyanates.

Synthesis Analysis

Methods

The synthesis of decamethylene diisocyanate can be approached through several methods:

  1. Phosgene Method: This traditional route involves the reaction of decamethylene diamine with phosgene. The process typically requires careful control of temperature and pressure to ensure a safe and efficient reaction.
  2. Non-Phosgene Methods: Due to safety concerns associated with phosgene, alternative methods have been developed. These include:
    • Carbamate Decomposition: In this method, a carbamate intermediate is formed from the reaction of an amine with carbon monoxide or dimethyl carbonate, followed by thermal decomposition to yield the isocyanate.
    • Direct Synthesis: Recent advancements have led to direct methods that utilize various catalysts to facilitate the conversion of amines to isocyanates without phosgene .

Technical Details

The choice of synthesis method can significantly affect the yield and purity of decamethylene diisocyanate. For instance, non-phosgene methods are generally more environmentally friendly and safer, although they may require more complex reaction conditions and catalysts .

Molecular Structure Analysis

Structure

Decamethylene diisocyanate has a linear structure comprising a ten-carbon chain with two isocyanate groups at either end. The molecular formula can be represented as C12H22N2O2C_{12}H_{22}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 226.32 g/mol
  • Density: Typically ranges from 1.0 to 1.2 g/cm³
  • Boiling Point: Generally around 200 °C (392 °F)

The structural configuration allows for significant versatility in polymerization reactions, making it suitable for various applications in materials science.

Chemical Reactions Analysis

Reactions

Decamethylene diisocyanate primarily undergoes reactions typical of isocyanates:

  1. Polymerization: Reacts with polyols to form polyurethanes.
  2. Urethane Formation: Reacts with alcohols to yield urethane linkages.
  3. Reaction with Amines: Forms urea linkages when reacted with primary or secondary amines.

Technical Details

The reactivity of decamethylene diisocyanate is influenced by factors such as temperature, concentration, and the presence of catalysts. Its ability to form stable urethane bonds makes it valuable in producing durable materials .

Mechanism of Action

Process

The mechanism by which decamethylene diisocyanate reacts involves nucleophilic attack by alcohols or amines on the electrophilic carbon atom of the isocyanate group. This leads to the formation of urethane or urea linkages through a two-step process:

  1. Nucleophilic attack.
  2. Rearrangement and stabilization through bond formation.

Data

This mechanism is critical for understanding how decamethylene diisocyanate contributes to the properties of resulting polymers, influencing factors such as flexibility, strength, and thermal stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to pale yellow liquid.
  • Odor: Characteristic pungent odor typical of isocyanates.
  • Viscosity: Moderate viscosity at room temperature.

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles.
  • Stability: Relatively stable under anhydrous conditions but reacts readily with moisture.
  • Toxicity: Classified as hazardous; requires careful handling due to potential respiratory sensitization.

Relevant data indicate that proper safety measures must be employed when working with this compound due to its toxicological profile .

Applications

Decamethylene diisocyanate finds applications across various scientific fields:

  1. Polyurethane Production: Used extensively in manufacturing flexible foams, coatings, adhesives, and elastomers.
  2. Material Science: Investigated for its potential in developing new materials with tailored properties.
  3. Biomedical Applications: Explored for use in biocompatible materials due to its favorable reactivity profiles.

The versatility and reactivity of decamethylene diisocyanate make it a valuable compound in both industrial applications and research initiatives focused on sustainable materials development .

Historical Evolution of Aliphatic Diisocyanate Research

Emergence of Aliphatic Diisocyanates in Polymer Science

The scientific exploration of aliphatic diisocyanates began as polymer chemists sought solutions to the inherent limitations of aromatic variants. While Otto Bayer's 1937 polyurethane breakthrough primarily utilized aromatic compounds like TDI (toluene diisocyanate), researchers soon recognized that these materials exhibited rapid photodegradation and UV-induced yellowing upon outdoor exposure [3] [5]. This deficiency became particularly problematic for applications requiring optical clarity and color stability, such as transparent coatings and automotive finishes. By the 1950s, hexamethylene diisocyanate (HDI) emerged as the first commercially significant aliphatic diisocyanate, offering markedly improved light stability [1] [4].

Decamethylene diisocyanate (DDI), characterized by its linear C10 hydrocarbon chain (-(CH₂)₁₀-), represents an evolutionary advancement over shorter-chain aliphatic diisocyanates. Its extended molecular structure confers distinct advantages in polymer flexibility and hydrophobic character compared to HDI (C6 chain) or even isophorone diisocyanate (IPDI's cyclic C15 structure) [7] [10]. The development of DDI synthesis relied heavily on adapting established phosgenation methods:$$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl} $$where R represents the decamethylene backbone [1]. Non-phosgene routes using reductive carbonylation of diamines gained prominence more recently, addressing safety concerns associated with phosgene handling [6].

Table 1: Historical Development Milestones of Aliphatic Diisocyanates

Time PeriodKey AdvancementPrimary CompoundsDriving Application Needs
1930s-1940sDiscovery of polyurethane chemistryTDI (Aromatic)Foam cushioning, adhesives
1950s-1960sCommercialization of light-stable diisocyanatesHDI, IPDIAutomotive coatings, outdoor applications
1970s-1990sDevelopment of long-chain & specialty aliphaticsH12MDI, DDIBiomedical implants, high-performance elastomers
2000s-PresentNon-phosgene synthesis & biobased routesPartially biobased DDI derivativesSustainable polymers, recyclable networks

Decamethylene Diisocyanate's Role in Polyurethane Innovation

DDI's molecular architecture imparts unique structure-property relationships in polyurethane systems. The extended methylene sequence between isocyanate groups creates enhanced segmental mobility, translating to exceptionally low glass transition temperatures (Tg ≈ -60°C) in soft segments when combined with polyether polyols [7]. This makes DDI-based polyurethanes exceptionally suited for low-temperature elastomers and impact-resistant coatings where flexibility retention is critical. Compared to the rigid cyclic structure of IPDI or the symmetry of H12MDI, DDI's linearity facilitates more efficient crystalline packing in hard segments, significantly enhancing tensile strength without compromising elasticity [2] [7].

Advanced synthesis techniques have optimized DDI's incorporation into polyurethane systems. The prepolymer method remains predominant, where DDI first reacts with long-chain polyols (e.g., PTMG1000) before chain extension with low-molecular-weight diols [7]. This approach maximizes phase separation – a critical determinant of polyurethane performance. Research demonstrates that DDI-based polyurethanes exhibit hydrogen bonding indices (HBI) exceeding 4.0, indicating strong intermolecular interactions within hard domains [2]. This molecular organization manifests in superior mechanical durability and elastic recovery compared to shorter-chain aliphatic counterparts.

Table 2: Comparative Performance of Aliphatic Diisocyanate-Based Polyurethanes

Performance MetricDDI-Based SystemsHDI-Based SystemsIPDI-Based SystemsH12MDI-Based Systems
Tensile Strength (MPa)18.2–23.412.5–16.814.3–18.920.1–26.7
Elongation at Break (%)350–550400–600300–450250–400
Glass Transition Temp (°C)-58 to -62-55 to -60-45 to -50-30 to -40
Hydrogen Bonding Index3.8–4.13.2–3.63.5–3.94.0–4.3
Phase SeparationDistinct microphase separationModerate separationModerate separationSharp separation

Technologically significant applications leverage these attributes:

  • Automotive clearcoats utilize DDI-derived polyurethanes for exceptional stone-chip resistance and long-term gloss retention, outperforming HDI-based systems in harsh winter conditions [3] [4]
  • Medical-grade tubing and implant coatings benefit from DDI's hydrolytic stability and low extractable content, crucial for biocompatibility [7] [10]
  • Specialty adhesives for flexible substrates incorporate DDI to maintain bond integrity under extreme thermal cycling (-40°C to +100°C) [8]

Paradigm Shifts: From Aromatic to Aliphatic Isocyanate Frameworks

The polymer industry has undergone a substantial transition toward aliphatic isocyanates, driven by increasingly demanding performance requirements. This shift represents not merely substitution but a fundamental redesign of polyurethane chemistry. Aromatic isocyanates like MDI and TDI once dominated markets due to their rapid reactivity and cost efficiency in foam production [4] [5]. However, growing recognition of their photochemical instability – manifested as severe yellowing within months of outdoor exposure – created opportunities for aliphatic alternatives despite their higher cost [3].

DDI exemplifies how molecular engineering addresses aromatic limitations. Its electronically saturated backbone completely avoids the UV-induced radical formation pathways that degrade aromatic systems. Advanced weathering studies demonstrate that DDI-based polyurethane coatings retain >95% of initial gloss after 5,000 hours of QUV exposure, whereas MDI-based counterparts degrade below 40% gloss retention within 1,000 hours [3]. This exceptional weatherability, combined with regulatory pressures on volatile aromatic compounds, accelerated adoption in premium coating markets where lifetime cost supersedes initial material expense.

Table 3: Fundamental Property Comparison: Aromatic vs. Aliphatic Diisocyanate Frameworks

Property CategoryAromatic Diisocyanates (MDI/TDI)Aliphatic Diisocyanates (DDI/HDI/IPDI)Performance Implications
PhotostabilityPoor (yellowing <500h UV)Excellent (no yellowing >5000h UV)Outdoor durability, color retention
ReactivityHigh (fast cure, <30min)Moderate (slower cure, >2h)Processing adjustments needed
Thermal ResistanceExcellent (HDT >180°C)Moderate (HDT 80–120°C)High-temp limitations
FlexibilityRigid aromatic coresTunable via chain length/structureLow-temperature performance
Oxidative StabilityModerate (quinone formation)High (resistant to oxidation)Long-term mechanical retention
Market Share>90% (volume basis)<10% but growing at 7.2% CAGRNiche-to-premium transition

The economic landscape reflects this technological evolution. While aliphatic diisocyanates currently represent <5% of the global isocyanate market by volume, their value share exceeds 25% due to premium pricing [4]. DDI specifically occupies specialized niches where its extended hydrocarbon structure provides advantages unattainable with conventional aliphatics:

  • Hydrophobicity: Water contact angles >100° in DDI-based coatings versus 80–85° for HDI analogs [7]
  • Soft-segment compatibility: Enhanced miscibility with hydrocarbon rubbers and polyolefins [8]
  • Thermoplastic processability: Lower melt viscosity than H12MDI or IPDI trimers at comparable molecular weights [10]

Future development focuses on sustainable sourcing and advanced hybrids. Research demonstrates feasibility of bio-derived DDI from sebacic acid (castor oil origin) through catalytic decarbonylation [9]. Computational materials science now enables precise prediction of DDI-polyol combinations for targeted properties, with molecular dynamics simulations accurately predicting phase behavior in mixed-segment polyurethanes [10]. These innovations position DDI not merely as a specialty chemical but as an enabler of next-generation polymer systems where performance, durability, and sustainability converge.

Properties

CAS Number

4538-39-0

Product Name

Decamethylene diisocyanate

IUPAC Name

1,10-diisocyanatodecane

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2

InChI Key

VNMOIBZLSJDQEO-UHFFFAOYSA-N

SMILES

C(CCCCCN=C=O)CCCCN=C=O

Canonical SMILES

C(CCCCCN=C=O)CCCCN=C=O

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